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Compound of Interest

Compound Name: 1,1,3-Trimethoxypropane

Cat. No.: B079582

An In-depth Technical Guide to 1,1,3-Trimethoxypropane: Synthesis, Reactivity, and
Applications in Modern Organic Chemistry

Abstract

1,1,3-Trimethoxypropane, also known as 3-methoxypropionaldehyde dimethyl acetal, is a
versatile acyclic acetal that serves as a valuable C3 building block in complex organic
synthesis. Its unique structure, featuring a masked aldehyde at the C1 position and a stable
ether linkage at the C3 position, offers chemists a stable yet reactive synthon for the strategic
construction of pharmaceutical intermediates and other high-value molecules. This guide
provides an in-depth exploration of its core physicochemical properties, details a robust
protocol for its synthesis and characterization, elucidates its fundamental reactivity, and
presents its practical applications, particularly in contexts relevant to drug discovery and
development.

Core Molecular and Physicochemical Properties

1,1,3-Trimethoxypropane is a stable, colorless to light yellow liquid under standard conditions.
[1] Its molecular structure consists of a propane backbone with two methoxy groups forming a
dimethyl acetal at one terminus and a single methoxy group at the other. This arrangement
dictates its chemical behavior, primarily as a protected form of 3-methoxypropionaldehyde.

The key identifiers and properties are summarized below for quick reference.
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Property Value Source(s)

Molecular Formula CeH1403 [2][3]

Molecular Weight 134.17 g/mol [2][4]

CAS Number 14315-97-0 [2]3]

IUPAC Name 1,1,3-trimethoxypropane [2]
3-Methoxypropionaldehyde

Synonyms ) yPIop Y [3114]
dimethyl acetal

_ 0.941 - 0.942 g/cm3® @ 20-25

Density [4][5]
°C

Boiling Point 45-46 °C @ 17 mmHg [5]

Flash Point 40 °C (105 °F) [4][5]

Refractive Index

~1.400 @ 20 °C

[4]115]

Synthesis and Characterization

The synthesis of 1,1,3-trimethoxypropane is a straightforward acid-catalyzed acetalization of

3-methoxypropionaldehyde. The protocol described below is a self-validating system designed

for high yield and purity, drawing upon established principles of acetal chemistry.[6]

Causality of Experimental Design

The core of this synthesis is the equilibrium reaction between an aldehyde, an alcohol

(methanol, provided by trimethyl orthoformate), and the resulting acetal. To drive the reaction to

completion, water, a byproduct, must be efficiently removed. Using trimethyl orthoformate as

both a reagent and a dehydrating agent is a superior choice; it reacts with the byproduct water

to form methyl formate and methanol, effectively shifting the equilibrium towards the product in

accordance with Le Chatelier's principle.[6] The use of an anhydrous acid catalyst, such as p-

toluenesulfonic acid (p-TsOH), is critical to protonate the carbonyl oxygen, thereby activating

the aldehyde for nucleophilic attack by methanol.[5] Anhydrous conditions for the reaction

setup are paramount to prevent premature hydrolysis of the reagent and product.
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Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1,1,3-Trimethoxypropane from 3-methoxypropionaldehyde with high
purity.

Materials:

o 3-Methoxypropionaldehyde (1.0 eq)

o Trimethyl orthoformate (1.5 eq)

e p-Toluenesulfonic acid monohydrate (p-TsOH-Hz20) (0.02 eq)
e Anhydrous dichloromethane (CH2Clz)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

e Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir
bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypropionaldehyde
(1.0 eq) dissolved in anhydrous dichloromethane (approx. 2 M solution).

o Reagent Addition: Add trimethyl orthoformate (1.5 eq) to the stirred solution.
o Catalysis: Add the acid catalyst, p-TsOH-H20 (0.02 eq), to the mixture in one portion.

¢ Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS),
observing the consumption of the starting aldehyde. The reaction is typically complete within
2-4 hours.

o Work-up (Quenching): Once the reaction is complete, quench the catalyst by slowly adding
saturated aqueous NaHCOs solution until effervescence ceases. Transfer the mixture to a
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separatory funnel.

o Extraction: Separate the organic layer. Extract the aqueous layer twice more with
dichloromethane.

e Washing and Drying: Combine the organic layers, wash with brine to remove residual water-
soluble components, and dry over anhydrous MgSOa.

« Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure
using a rotary evaporator. The crude product is then purified by fractional distillation under
reduced pressure to yield 1,1,3-trimethoxypropane as a pure, colorless liquid.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b079582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

3-Methoxypropionaldehyde
in Anhydrous CH2CI2

Reaction Setup

Trimethyl Orthoformate

Initiates Reactio

Flame-Dried Flask
(N2 Atmosphere)

Reaction év& Work-up

Stir at RT
(Monitor by TLC/GC)

Reaction Complete

Quench with
Sat. NaHCO3

(Extract with CH2C12]

Wash & Dry
(Brine, MgS0O4)
Purification

Concentrate
(Rotovap)

Fractional Distillation
(Reduced Pressure)

Pure 1,1,3-Trimethoxypropane

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1,1,3-Trimethoxypropane.
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Analytical Characterization

The identity and purity of the synthesized product must be rigorously confirmed using standard
analytical techniques:

'H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by
showing characteristic signals for the different proton environments (e.g., methoxy groups,
methylene protons, and the acetal proton).

e 13C NMR (Carbon Nuclear Magnetic Resonance): Verifies the carbon skeleton, including the
distinct chemical shift of the acetal carbon (~100-110 ppm).

e FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of C-O ether and
acetal bonds (typically in the 1050-1200 cm~1 region) and the absence of a carbonyl (C=0)
stretch from the starting aldehyde (~1720 cm~1).

« HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass
measurement to confirm the elemental formula (CeH1403).

Chemical Reactivity and Mechanistic Insights

The utility of 1,1,3-trimethoxypropane is rooted in the predictable reactivity of its acetal
functional group. Acetal hydrolysis is a cornerstone reaction in synthetic chemistry, allowing for
the deprotection of a carbonyl group under specific conditions.

Mechanism of Acid-Catalyzed Hydrolysis

Acetal hydrolysis proceeds via an A-1 mechanism, where the rate-determining step is the
unimolecular dissociation of the protonated acetal.[7]

» Protonation: A proton from an acid catalyst rapidly and reversibly protonates one of the
acetal's oxygen atoms.

o Carbocation Formation: The protonated intermediate eliminates a molecule of methanol to
form a resonance-stabilized oxocarbenium ion. This is the slow, rate-determining step.[7]

* Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic
carbocation.
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» Deprotonation: The resulting intermediate is deprotonated to yield a hemiacetal and
regenerate the acid catalyst. The hemiacetal is unstable and rapidly decomposes to the
parent aldehyde (3-methoxypropionaldehyde) and a second molecule of methanol.

- CH30H

" g - N . _H+ -
1,1,3-Trimethoxypropane ;H> Protonated Acetal Rate-Determininy Ste Oxmarhemum. l})n & Protonated Hemiacetal 4H> Hemiacetal % 3-Methoxypropionaldehyde
-H+ +CH30H (Resonance Stabilized) <-H20

Click to download full resolution via product page
Caption: Mechanism of acid-catalyzed hydrolysis of 1,1,3-trimethoxypropane.

This reactivity profile is crucial for its role as a protecting group. It is stable to bases,
nucleophiles, hydrides, and organometallic reagents, but can be cleanly removed with mild
agueous acid, allowing for selective transformations at other sites in a complex molecule.

Applications in Research and Drug Development

1,1,3-Trimethoxypropane is primarily used as a synthetic building block or "synthon" for the 3-
methoxypropanal fragment. This is particularly relevant in the synthesis of heterocyclic
compounds, which form the core of many pharmaceutical agents.

Role in Heterocyclic Synthesis: Pyrimidine Formation

A key application is in the synthesis of substituted pyrimidines, a class of compounds vital to
many biologically active molecules.[8] The masked aldehyde can be deprotected in situ or used
directly to react with dinucleophilic species like urea or thiourea in a condensation reaction.

Experimental Workflow: Synthesis of a
Dihydropyrimidine Derivative

Objective: To demonstrate the use of 1,1,3-trimethoxypropane as a C3 synthon in a Biginelli-
type condensation reaction.

Materials:

e 1,1,3-Trimethoxypropane (1.0 eq)
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Ethyl acetoacetate (1.0 eq)

Urea (1.2 eq)

Ethanol (as solvent)

Concentrated Hydrochloric Acid (HCI) (catalytic amount)

Procedure:

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), 1,1,3-
trimethoxypropane (1.0 eq), and urea (1.2 eq) in ethanol.

o Catalysis: Add a few drops of concentrated HCI to the mixture. The acid serves two
purposes: it catalyzes the hydrolysis of the acetal to generate the reactive 3-
methoxypropionaldehyde in situ, and it catalyzes the subsequent condensation and
cyclization steps.

o Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically proceeds for
several hours, resulting in the precipitation of the dihydropyrimidine product.

« |solation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize
precipitation.

« Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove
unreacted starting materials, and dry to obtain the target heterocyclic compound.
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Caption: Application workflow for pyrimidine synthesis using 1,1,3-trimethoxypropane.
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Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. 1,1,3-
Trimethoxypropane is classified as a flammable liquid and can cause skin, eye, and
respiratory irritation.[2]

e Hazard Identification:
o GHS Pictograms: Flame, Exclamation Mark

o Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation),
H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

e Handling:
o Work in a well-ventilated chemical fume hood.[4]

o Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety
glasses with side shields, and a flame-retardant lab coat.

o Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking
tools and ground/bond containers during transfer to prevent static discharge.[9]

o Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated area designated for
flammable liquids.[4][9]

o Recommended storage is often in a refrigerator (+4°C) to minimize vapor pressure.[4]
e Disposal:

o Dispose of contents and container in accordance with local, regional, and national
regulations at an approved waste disposal facility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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